molecular formula C9H9Cl2NO2 B11756149 Methyl 2,6-dichloro-4,5-dimethylnicotinate

Methyl 2,6-dichloro-4,5-dimethylnicotinate

Cat. No.: B11756149
M. Wt: 234.08 g/mol
InChI Key: ZVOXQRXUBCFHHV-UHFFFAOYSA-N
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Description

Methyl 2,6-dichloro-4,5-dimethylnicotinate is a chemical compound with the molecular formula C9H9Cl2NO2. It is a derivative of nicotinic acid and is characterized by the presence of two chlorine atoms and two methyl groups on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,6-dichloro-4,5-dimethylnicotinate can be synthesized through several methods. One common method involves the reaction of 2,6-dichloro-4,5-dimethylnicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dichloro-4,5-dimethylnicotinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the ester group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted nicotinates.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or dechlorinated products.

Scientific Research Applications

Methyl 2,6-dichloro-4,5-dimethylnicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2,6-dichloro-4,5-dimethylnicotinate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The presence of chlorine atoms and methyl groups on the pyridine ring can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,6-dichloronicotinate
  • Methyl 4,5-dimethylnicotinate
  • Methyl 2,6-dichloro-4-methylnicotinate

Uniqueness

Methyl 2,6-dichloro-4,5-dimethylnicotinate is unique due to the specific arrangement of chlorine and methyl groups on the pyridine ring. This structural configuration can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

methyl 2,6-dichloro-4,5-dimethylpyridine-3-carboxylate

InChI

InChI=1S/C9H9Cl2NO2/c1-4-5(2)7(10)12-8(11)6(4)9(13)14-3/h1-3H3

InChI Key

ZVOXQRXUBCFHHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1C(=O)OC)Cl)Cl)C

Origin of Product

United States

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